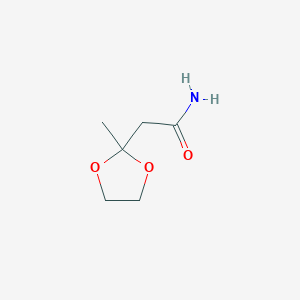

2-methyl-1,3-Dioxolane-2-acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-1,3-dioxolan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-6(4-5(7)8)9-2-3-10-6/h2-4H2,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSDGQCRVDMSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Methyl-1,3-Dioxolane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to 2-methyl-1,3-dioxolane derivatives, crucial intermediates and functional groups in organic synthesis and drug development. The content covers the most prevalent and effective methodologies, offering detailed experimental protocols, comparative quantitative data, and visual representations of workflows and synthetic pathways to aid in laboratory application.

Introduction

The 1,3-dioxolane moiety serves as a versatile protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols due to its stability in neutral to basic conditions and its facile, acid-catalyzed cleavage.[1] The 2-methyl-1,3-dioxolane scaffold, in particular, is a common structural motif in a variety of organic molecules and is often introduced to protect a methyl ketone or to be used as a chiral auxiliary. This guide will delve into the core synthetic strategies for the preparation of these valuable compounds.

Core Synthetic Methodologies

The synthesis of 2-methyl-1,3-dioxolane derivatives is primarily achieved through three main strategies: direct acetalization/ketalization, transketalization, and photocatalytic synthesis. Each method offers distinct advantages concerning substrate scope, reaction conditions, and scalability.

Acid-Catalyzed Acetalization/Ketalization

The most traditional and widely employed method for the synthesis of 2-methyl-1,3-dioxolanes is the acid-catalyzed reaction of a methyl ketone (e.g., acetone) or acetaldehyde with a 1,2-diol, typically ethylene glycol. The reaction is an equilibrium process, and the removal of water is essential to drive the reaction to completion.[1] This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus.

A variety of Brønsted and Lewis acids can be utilized as catalysts. The choice of catalyst can influence reaction times, yields, and chemoselectivity.

The following diagram illustrates the typical experimental workflow for the acid-catalyzed synthesis of a 2-methyl-1,3-dioxolane derivative using a Dean-Stark trap.

This protocol describes the synthesis of 2,2-dimethyl-1,3-dioxolane from acetone and ethylene glycol.

Materials:

-

Acetone (1 equivalent)

-

Ethylene glycol (1.2 equivalents)

-

p-Toluenesulfonic acid monohydrate (0.01 equivalents)

-

Toluene (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add acetone, ethylene glycol, and toluene.

-

Add the catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

-

Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water has been collected, and thin-layer chromatography (TLC) or gas chromatography (GC) indicates the complete consumption of the limiting reagent.

-

Allow the reaction mixture to cool to room temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation to yield pure 2,2-dimethyl-1,3-dioxolane.

| Carbonyl Compound | Diol | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Nitrobenzaldehyde | Ethylene glycol | p-TsOH | Benzene | Reflux | 4 | 100 | [1] |

| Salicylaldehyde | Various diols | Montmorillonite K10 | Toluene | Reflux | 1-4 | 45-93 | [2] |

| Acetone | Glycerol | Sulfuric Acid | - | 62 | 10 | >80 | [3] |

| 2-Nonadecanone | Glycerol | p-TsOH | Toluene | 140 | 3 | - | [4] |

| (±)-1-Phenyl-1,2-ethanediol | Acetaldehyde | p-TsOH | Diethyl ether | 5-20 | 6 | 84.3 (crude) | [5] |

| Fructose | - | Amberlyst® 15 | Water | 90-98 | 0.25 | 83-87 | [6] |

| Styrene Oxide | Acetone | Zeolite encapsulated Co(II), Cu(II), and Zn(II) complexes | - | Reflux | - | Good to Excellent | [7] |

Transketalization

Transketalization is an alternative method that involves the reaction of a ketone or its dimethyl acetal with a diol in the presence of an acid catalyst. This method is particularly useful when the starting ketone is volatile or when the direct ketalization is sluggish. The equilibrium is driven by the removal of a more volatile alcohol (e.g., methanol) or ketone.

This protocol details the transacetalization of acetone dimethyl acetal with butanol.[8] A similar principle can be applied using a diol like ethylene glycol to form the corresponding dioxolane.

Materials:

-

Acetone dimethyl acetal (1 equivalent)

-

Butanol (2.2 equivalents)

-

p-Toluenesulfonic acid (catalytic amount)

-

Benzene (solvent)

-

Sodium methoxide solution in methanol

Procedure:

-

Combine acetone dimethyl acetal, butanol, benzene, and a catalytic amount of p-toluenesulfonic acid in a flask equipped with a fractionating column.

-

Distill the mixture to remove the methanol-benzene azeotrope.

-

After the azeotrope is completely removed, cool the reaction mixture and quench with a solution of sodium methoxide in methanol.

-

Remove the remaining benzene and excess butanol by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The final product is purified by vacuum distillation.[8]

| Acetal/Ketal | Diol/Alcohol | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Acetone dimethyl acetal | Butanol | p-TsOH | Benzene | Distillation | - | 74.6-80.3 | [8] |

| Glycerol | 2,2-Dimethoxypropane | Zeolites (USY, HBeta, HZSM-5) | - | 25 | 1 | 96-97 (conversion) | [1][5] |

Photocatalytic Synthesis

A more recent and greener approach to the synthesis of 2-methyl-1,3-dioxolane involves a photocatalytic method. This method utilizes a simple iron-based catalyst and UV irradiation at moderate temperatures.

This protocol describes the synthesis from ethanol and ethylene glycol.[2]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium nitrite (NaNO₂)

-

Ethanol

-

Ethylene glycol

-

Ethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a quartz reactor of a photocatalytic installation, charge iron(III) chloride hexahydrate (6.3 mmol) and sodium nitrite (6.3 mmol).

-

Add ethanol (500 mmol) and stir until a homogeneous solution is formed.

-

Add ethylene glycol (500 mmol) to the reaction mixture.

-

Irradiate the mixture with a medium-pressure mercury lamp (250 W) for 6-24 hours at a controlled temperature of 20-50°C.

-

Upon completion, extract the product with ethyl ether.

-

Separate the organic layer, dry it with anhydrous sodium sulfate, and remove the solvent by distillation.

-

The crude product is then purified by fractional distillation to yield 2-methyl-1,3-dioxolane.[2]

| Starting Alcohol | Diol | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ethanol | Ethylene glycol | FeCl₃·6H₂O / NaNO₂ / UV | 50 | 24 | 67 | [2] |

Synthetic Pathways and Logical Relationships

The following diagram illustrates the primary synthetic pathways for the formation of 2-methyl-1,3-dioxolane derivatives.

Conclusion

The synthesis of 2-methyl-1,3-dioxolane derivatives can be achieved through several reliable methods. The classical acid-catalyzed acetalization/ketalization remains a robust and widely used technique, with a variety of catalysts available to suit different substrate requirements. Transketalization offers a valuable alternative, particularly for volatile ketones. Emerging methods like photocatalysis provide greener and more novel approaches. The selection of the most appropriate synthetic route will depend on factors such as the nature of the starting materials, desired scale, available equipment, and sensitivity of other functional groups within the molecule. This guide provides the foundational knowledge and practical protocols to enable researchers and professionals to effectively synthesize these important chemical entities.

References

- 1. scielo.br [scielo.br]

- 2. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]

- 3. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1,3-Dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-methyl-1,3-dioxolane. The information is compiled from various scientific and chemical data sources to support research, development, and quality control activities. All quantitative data is presented in a structured tabular format for ease of comparison, and detailed experimental protocols for the determination of these properties are provided.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-methyl-1,3-dioxolane.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₂ | [1][2] |

| Molecular Weight | 88.11 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow, clear liquid | [5] |

| Boiling Point | 82-83 °C | [3][4] |

| Melting Point/Freezing Point | No data available | [5] |

| Density | 0.982 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.398 | [3][4] |

| Viscosity | No data available | [1][5] |

| Surface Tension | No data available | - |

| Solubility | Completely miscible in water | [6] |

| Flash Point | -2 °C (closed cup) | [5] |

| Vapor Pressure | 57.3 hPa at 20 °C | [5] |

| Lower Explosion Limit | 1.9 %(V) | [5] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of 2-methyl-1,3-dioxolane.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and convenient technique for determining the boiling point of a small sample of liquid.

Procedure:

-

A small quantity of 2-methyl-1,3-dioxolane is placed in a small test tube (fusion tube).

-

A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the fusion tube.

-

The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

The side arm of the Thiele tube is gently heated, allowing for uniform heating of the bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination (Oscillating U-tube Method - ASTM D4052)

Density is the mass per unit volume of a substance. The oscillating U-tube method provides a precise and rapid determination of the density of liquids.

Procedure:

-

The oscillating U-tube instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

The sample of 2-methyl-1,3-dioxolane is injected into the thermostatted U-tube, ensuring no air bubbles are present.

-

The instrument measures the change in the oscillation period of the U-tube caused by the mass of the sample.

-

The density is calculated automatically by the instrument based on the calibration data and the measured oscillation period.

-

The temperature of the measurement is precisely controlled by the instrument.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of 2-methyl-1,3-dioxolane are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The coarse adjustment knob is turned until the light and dark fields are visible in the eyepiece.

-

The fine adjustment knob is used to bring the boundary line between the light and dark fields exactly to the center of the crosshairs.

-

If a colored band is visible at the boundary, the dispersion compensator is adjusted to obtain a sharp, black-and-white boundary.

-

The refractive index value is read from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is used for liquids with lower flash points.

Procedure:

-

The sample cup of the closed-cup flash point tester is filled with 2-methyl-1,3-dioxolane to the specified level.

-

The lid is securely placed on the cup.

-

The sample is heated at a slow, constant rate.

-

At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors of the liquid ignite with a brief flash.

Viscosity Determination (Ostwald Viscometer)

Viscosity is a measure of a fluid's resistance to flow. For low-viscosity liquids like 2-methyl-1,3-dioxolane, a capillary viscometer such as the Ostwald viscometer is suitable.

Procedure:

-

The viscometer is cleaned and dried thoroughly.

-

A known volume of 2-methyl-1,3-dioxolane is introduced into the larger bulb of the viscometer.

-

The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

-

The liquid is drawn up into the other arm by suction until it is above the upper mark.

-

The suction is released, and the time taken for the liquid to flow from the upper mark to the lower mark is measured using a stopwatch.

-

The kinematic viscosity is calculated using the formula: ν = C * t, where ν is the kinematic viscosity, C is the viscometer constant, and t is the flow time. The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Procedure:

-

To a test tube, add a measured amount of the solvent (e.g., 1 mL of water).

-

Add a small, measured amount of 2-methyl-1,3-dioxolane (e.g., 0.1 mL) to the solvent.

-

The mixture is agitated vigorously.

-

Observe if the 2-methyl-1,3-dioxolane dissolves completely to form a clear, homogeneous solution.

-

If it dissolves, the substance is soluble. If two distinct layers remain or the solution is cloudy, it is insoluble or partially soluble. The process can be repeated with different solvents (e.g., ethanol, diethyl ether, etc.).

References

- 1. 2-Methyl-1,3-dioxolane | C4H8O2 | CID 10342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dioxolane, 2-methyl- [webbook.nist.gov]

- 3. 2-Methyl-1,3-dioxolane 97 497-26-7 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 2-METHYL-1,3-DIOXOLANE | 497-26-7 [chemicalbook.com]

2-Methyl-1,3-dioxolane (CAS 497-26-7): A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-methyl-1,3-dioxolane (CAS 497-26-7), a heterocyclic acetal with significant applications in chemical synthesis and as a solvent. This document consolidates critical information on its physicochemical properties, synthesis protocols, safety and handling, and key applications, presented in a format tailored for scientific and research professionals.

Chemical Identity and Properties

2-Methyl-1,3-dioxolane, also known as acetaldehyde ethylene acetal, is a colorless, highly flammable liquid.[1][2] It is characterized by the empirical formula C₄H₈O₂ and a molecular weight of 88.11 g/mol .[1][3]

Physicochemical Data

The key physical and chemical properties of 2-methyl-1,3-dioxolane are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₂ | [3] |

| Molecular Weight | 88.11 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [4][5] |

| Boiling Point | 82-83 °C | [3][4][5] |

| Density | 0.982 g/mL at 25 °C | [3][4][5] |

| Flash Point | -2 °C (closed cup) | [3][4] |

| Refractive Index (n20/D) | 1.398 | [3][5] |

| Vapor Pressure | 57.3 hPa at 20 °C | [4] |

| Solubility | Completely miscible in water | [2][5] |

| Lower Explosion Limit | 1.9% (V) | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-methyl-1,3-dioxolane. Key spectral identifiers are provided below.

| Spectroscopic Data | Identifiers | Reference |

| ¹H NMR | Spectrum available | [6] |

| ¹³C NMR | Spectrum available | [6] |

| Mass Spectrometry (MS) | Top peaks at m/z 73, 43, 45 | [1][7] |

| Infrared (IR) Spectroscopy | Spectrum available | [1] |

Synthesis of 2-Methyl-1,3-dioxolane

2-Methyl-1,3-dioxolane is primarily synthesized through the acetalization of acetaldehyde with ethylene glycol, typically in the presence of an acid catalyst.[8][9]

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-methyl-1,3-dioxolane.

Caption: General workflow for the synthesis of 2-methyl-1,3-dioxolane.

Experimental Protocol: Photocatalytic Synthesis

A photocatalytic method for the synthesis of cyclic acetals, including 2-methyl-1,3-dioxolane, has been described.[10]

Objective: To synthesize 2-methyl-1,3-dioxolane via a photocatalytic reaction.

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium nitrite (NaNO₂)

-

Methanol or Ethanol

-

Ethylene glycol

-

Ethyl ether

-

Anhydrous sodium sulfate

Equipment:

-

Photocatalytic reactor with a quartz vessel (e.g., Strohmeier photoreactor)

-

Medium-pressure mercury lamp (250 W)

-

Magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Charge the reactor flask with 6.3 mmol of FeCl₃·6H₂O and 6.3 mmol of sodium nitrite.

-

Add 500 mmol of the primary alcohol (methanol or ethanol) and stir until a homogeneous solution is formed.

-

Add 500 mmol of ethylene glycol to the reaction mixture.

-

Assemble the reactor in the photocatalytic installation.

-

Irradiate the reaction mixture with the mercury lamp for 6-24 hours, maintaining the temperature between 20-50°C.

-

Upon completion, extract the product with ethyl ether.

-

Separate the organic layer using a separatory funnel and dry it over anhydrous sodium sulfate.

-

Distill off the ethyl ether and purify the residue by fractional distillation to obtain 2-methyl-1,3-dioxolane.[10]

Applications

2-Methyl-1,3-dioxolane has several key applications in research and industry:

-

Solvent: It serves as an extractant and solvent for oils, fats, waxes, dyestuffs, and cellulose derivatives.[5]

-

Chemical Intermediate: It is used in the synthesis of other organic compounds. For example, it is a useful methyl vinyl ketone equivalent.[11] It is also used in the preparation of 2-methyl-1,3-dioxolane-2-ethanol.[11]

-

Protecting Group: The dioxolane group is used to protect carbonyl groups in multi-step organic syntheses.[9]

-

Biodegradation Research: It is utilized in methods for studying the biodegradation of organic chlorine compounds.[5]

-

Pharmaceutical Research: While not a therapeutic agent itself, related dioxolane structures have been investigated as muscarinic acetylcholine receptor agonists.[3][9]

Safety and Handling

2-Methyl-1,3-dioxolane is a highly flammable liquid and vapor, posing a significant fire hazard.[1][2]

Hazard Classification

| Hazard | Classification |

| Flammability | Highly flammable liquid and vapor (GHS Category 2)[1][2] |

| Eye Irritation | Causes serious eye irritation (potential)[1] |

Safe Handling and Storage

Handling:

-

Keep away from heat, sparks, open flames, and hot surfaces.[4][12]

-

Use in a well-ventilated area.[4]

-

Wear protective gloves, clothing, and eye/face protection.[4]

-

Ground and bond container and receiving equipment to prevent static discharge.[4][12]

-

Avoid breathing vapors.[4]

Storage:

-

Store in a cool, dry, and well-ventilated place.[4]

Accidental Release Measures

In case of a spill, evacuate the area and remove all sources of ignition.[4] Use personal protective equipment and ensure adequate ventilation.[4]

Transportation Information

2-Methyl-1,3-dioxolane is regulated as a hazardous material for transportation.

| Regulation | Information | Reference |

| UN Number | 1993 | [4] |

| Proper Shipping Name | FLAMMABLE LIQUID, N.O.S. (2-Methyl-1,3-dioxolane) | [4] |

| Hazard Class | 3 (Flammable liquids) | [4] |

| Packing Group | II | [4] |

Logical Relationships in Application

The use of 2-methyl-1,3-dioxolane as a protecting group in organic synthesis follows a logical sequence of protection, reaction, and deprotection.

References

- 1. 2-Methyl-1,3-dioxolane | C4H8O2 | CID 10342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. 2-Methyl-1,3-dioxolane 97 497-26-7 [sigmaaldrich.com]

- 4. 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet [chemicalbook.com]

- 5. 2-METHYL-1,3-DIOXOLANE | 497-26-7 [chemicalbook.com]

- 6. 2-METHYL-1,3-DIOXOLANE(497-26-7) 1H NMR spectrum [chemicalbook.com]

- 7. 1,3-Dioxolane, 2-methyl- [webbook.nist.gov]

- 8. WO2015095879A1 - Method of manufacturing 2-methyl-1, 3-dioxolane in a solid state polycondensation process - Google Patents [patents.google.com]

- 9. Dioxolane - Wikipedia [en.wikipedia.org]

- 10. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]

- 11. tandfonline.com [tandfonline.com]

- 12. 2-Methyl-1,3-dioxolane 497-26-7 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure of 2-Methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-dioxolane, a cyclic acetal, is a versatile organic compound with applications as a solvent and a protecting group in organic synthesis. Its unique structural features and reactivity are of significant interest to researchers in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the molecular structure of 2-methyl-1,3-dioxolane, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its chemical properties and behavior.

Molecular Structure and Properties

2-Methyl-1,3-dioxolane is a five-membered heterocyclic compound containing two oxygen atoms at positions 1 and 3, and a methyl group at position 2.[1][2] Its chemical formula is C₄H₈O₂ with a molecular weight of approximately 88.11 g/mol .[1] The presence of the dioxolane ring and the methyl group dictates its stereochemistry and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of 2-methyl-1,3-dioxolane is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-methyl-1,3-dioxolane | [1] |

| CAS Number | 497-26-7 | [1] |

| Molecular Formula | C₄H₈O₂ | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| Boiling Point | 82-83 °C | |

| Density | 0.982 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.398 |

Spectroscopic Analysis

The molecular structure of 2-methyl-1,3-dioxolane has been extensively characterized using various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, offers insights into the functional groups and vibrational modes of the molecule. A computational study on 2-methoxy-1,3-dioxolane has demonstrated the use of DFT calculations to assign the observed vibrational frequencies to specific molecular motions, such as C-H and C-O stretching and bending modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-methyl-1,3-dioxolane. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several fragment ions. While a detailed fragmentation pattern for 2-methyl-1,3-dioxolane is not explicitly detailed in the provided results, analysis of the related compound, 2-ethyl-2-methyl-1,3-dioxolane, shows characteristic losses of alkyl radicals (M-15 for methyl loss, M-29 for ethyl loss) from the molecular ion.[3] A similar fragmentation pattern involving the loss of the methyl group at the 2-position would be anticipated for 2-methyl-1,3-dioxolane.

Experimental Protocols

The synthesis of 2-methyl-1,3-dioxolane is typically achieved through the acid-catalyzed acetalization of ethylene glycol with acetaldehyde.[2]

Synthesis of 2-Methyl-1,3-dioxolane from Ethylene Glycol and Acetaldehyde

This protocol describes a general laboratory procedure for the synthesis of 2-methyl-1,3-dioxolane.

Materials:

-

Ethylene glycol

-

Acetaldehyde

-

Anhydrous p-toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add ethylene glycol, a molar excess of acetaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the toluene by distillation.

-

Purify the crude product by fractional distillation to obtain pure 2-methyl-1,3-dioxolane.

Visualizations

Molecular Structure of 2-Methyl-1,3-dioxolane

Caption: Ball-and-stick model of the 2-methyl-1,3-dioxolane molecule.

Synthesis Workflow

Caption: Workflow for the synthesis of 2-methyl-1,3-dioxolane.

References

An In-depth Technical Guide on the Thermal Decomposition of 2-Methyl-1,3-dioxolane

This technical guide provides a comprehensive overview of the gas-phase thermal decomposition of 2-methyl-1,3-dioxolane, tailored for researchers, scientists, and professionals in drug development. The document synthesizes key findings on the reaction kinetics, mechanism, and experimental methodologies, presenting quantitative data in a structured format and visualizing complex processes for enhanced clarity.

Introduction

2-Methyl-1,3-dioxolane, a cyclic acetal, serves as a valuable model compound in various chemical studies, including those relevant to biomass pyrolysis and atmospheric chemistry.[1][2] Understanding its thermal stability and decomposition pathways is crucial for applications ranging from biofuel development to the synthesis of fine chemicals. The gas-phase thermolysis of 2-methyl-1,3-dioxolane is a homogeneous, unimolecular reaction that adheres to first-order kinetics.[3][4][5] This guide details the critical parameters governing this decomposition process.

Quantitative Kinetic Data

The kinetics of the thermal decomposition of 2-methyl-1,3-dioxolane have been determined experimentally in a static system. The reaction was studied over a temperature range of 459–490 °C and a pressure range of 46–113 Torr.[3][5][6] The rate coefficients are described by the Arrhenius equation, and the key kinetic parameters are summarized in the table below.

| Parameter | Value | Unit |

| Pre-exponential factor (log A) | 13.61 ± 0.12 | s⁻¹ |

| Activation Energy (Ea) | 242.1 ± 1.0 | kJ/mol |

| Temperature Range | 459 - 490 | °C |

| Pressure Range | 46 - 113 | Torr |

| Table 1: Arrhenius Parameters for the Thermal Decomposition of 2-Methyl-1,3-dioxolane. Data sourced from Rosas et al. (2012).[3][4][7] |

The provided Arrhenius equation is: log k (s⁻¹) = (13.61 ± 0.12) - (242.1 ± 1.0) / (2.303RT) , where R is the gas constant in kJ mol⁻¹ K⁻¹.[3][6]

Proposed Reaction Mechanism

The thermal decomposition of 2-methyl-1,3-dioxolane is proposed to occur through a stepwise mechanism rather than a single concerted step.[3][4] Theoretical calculations using Density Functional Theory (DFT) support this pathway.[6][7]

The key features of the mechanism are:

-

Rate-Determining Step: The reaction initiates with a rate-determining step that proceeds through a concerted, nonsynchronous four-centered cyclic transition state.[3][5] This involves the elongation and polarization of one of the C2-O bonds.[4][7]

-

Intermediate Formation: This initial step leads to the formation of an unstable intermediate product.

-

Rapid Decomposition of Intermediate: The intermediate rapidly decomposes through a concerted six-centered cyclic transition state mechanism to yield the final, stable products.[3][5]

-

Final Products: The primary products of the decomposition are acetaldehyde and ethylene oxide, which can further rearrange or decompose depending on the reaction conditions.[3][4][6]

References

- 1. zaguan.unizar.es [zaguan.unizar.es]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. research.usfq.edu.ec [research.usfq.edu.ec]

- 7. pubs.acs.org [pubs.acs.org]

2-Methyl-1,3-Dioxolane: A Technical Deep Dive into its Potential as a Biofuel Candidate

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The imperative to transition from fossil fuels to renewable energy sources has catalyzed extensive research into novel biofuel candidates. Among these, 2-methyl-1,3-dioxolane, a cyclic acetal, has emerged as a molecule of interest. Its synthesis from renewable feedstocks, such as ethylene glycol (derivable from bio-ethanol) and acetaldehyde (obtainable from biomass), positions it as a potential sustainable fuel component. This technical guide provides a comprehensive overview of 2-methyl-1,3-dioxolane, consolidating available data on its synthesis, physicochemical properties, and prospective role as a biofuel. While experimental data on its engine performance is nascent, this document aims to equip researchers with the foundational knowledge required to explore its viability further.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of 2-methyl-1,3-dioxolane is paramount for evaluating its suitability as a biofuel. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₂ | [1][2][3] |

| Molar Mass | 88.11 g/mol | [1][2][3] |

| Density | 0.982 g/mL at 25 °C | [1][2][4] |

| Boiling Point | 82-83 °C | [2][4] |

| Flash Point | -2 °C (closed cup) | [5] |

| Enthalpy of Vaporization | 35.1 kJ/mol | [6] |

| Heat of Combustion | -2183.6 kJ/mol (for C₄H₈O₂) | [7] |

Note on Heat of Combustion: The provided value is for the molecular formula C₄H₈O₂ and may not be specific to the 2-methyl-1,3-dioxolane isomer.[7]

Synthesis of 2-Methyl-1,3-Dioxolane

The primary synthesis route for 2-methyl-1,3-dioxolane involves the acid-catalyzed acetalization of ethylene glycol with acetaldehyde. This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.

Standard Laboratory Synthesis: Acid-Catalyzed Acetalization

A general method for the synthesis of 1,3-dioxolanes involves the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent that allows for the azeotropic removal of water.[8]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol (1.0 equivalent), acetaldehyde (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents). Toluene is a suitable solvent for this reaction.

-

Reaction Execution: The reaction mixture is heated to reflux. The water formed during the reaction is collected in the Dean-Stark trap, driving the reaction to completion.

-

Work-up: After the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The acidic catalyst is neutralized by washing with a saturated sodium bicarbonate solution. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The crude product is purified by fractional distillation.[9] The fraction collected at 82-83 °C is 2-methyl-1,3-dioxolane.[2][4]

Photocatalytic Synthesis

A photocatalytic method for the synthesis of 2-methyl-1,3-dioxolane from ethanol and ethylene glycol has also been reported, offering a potentially more sustainable route.[10]

Experimental Protocol: [10]

-

Catalyst Preparation: In a 250 mL quartz reactor, charge 1.70 g (6.3 mmol) of FeCl₃·6H₂O and 0.44 g (6.3 mmol) of sodium nitrite. Add 30 mL of ethanol and stir until a homogeneous solution is formed.

-

Reaction: To the catalyst solution, add 30 g (500 mmol) of ethylene glycol.

-

Irradiation: Irradiate the reaction mixture with a 250 W medium-pressure mercury lamp for 6-24 hours at a controlled temperature of 20-50 °C.

-

Extraction and Purification: After the reaction is complete, extract the product with diethyl ether. Separate the organic layer, dry it with anhydrous sodium sulfate, and remove the ether by distillation. The resulting residue is then purified by fractional distillation to yield 2-methyl-1,3-dioxolane.

Synthesis Pathway Diagram

Figure 1: Acid-catalyzed synthesis of 2-methyl-1,3-dioxolane.

Biofuel Potential and Performance Characteristics

While 2-methyl-1,3-dioxolane's renewable synthesis routes are promising, its performance as a fuel is the ultimate determinant of its viability. Key performance indicators for diesel fuel substitutes include cetane number, heat of combustion, and emission profiles.

Cetane Number

The cetane number (CN) is a critical measure of the ignition quality of a diesel fuel.[11] A higher cetane number indicates a shorter ignition delay, leading to smoother combustion. To date, no experimentally determined cetane number for 2-methyl-1,3-dioxolane has been found in the reviewed literature.

Calculated Cetane Index (CCI): In the absence of experimental data, the cetane index can be calculated based on the fuel's density and distillation range using ASTM D4737.[1][2] This four-variable equation requires the 10%, 50%, and 90% distillation recovery temperatures. As 2-methyl-1,3-dioxolane is a pure compound with a distinct boiling point, these distillation parameters are not applicable, and therefore, a reliable cetane index cannot be calculated using this standard method. Further research is required to either experimentally determine the cetane number or develop a suitable predictive model for this class of compounds.

Engine Performance and Emissions

Comprehensive engine testing is necessary to evaluate the performance and emission characteristics of 2-methyl-1,3-dioxolane as a biofuel. Such studies would typically involve blending it with conventional diesel or biodiesel and measuring parameters such as brake thermal efficiency, specific fuel consumption, and emissions of nitrogen oxides (NOx), sulfur oxides (SOx), particulate matter (PM), and carbon monoxide (CO).

Currently, there is a significant lack of published data from engine tests specifically using 2-methyl-1,3-dioxolane. Studies on other dioxolane derivatives and oxygenated fuel additives suggest that they have the potential to reduce particulate matter emissions due to their oxygen content, which can promote more complete combustion.[5] However, the impact on NOx emissions can vary. Without direct experimental evidence for 2-methyl-1,3-dioxolane, its effect on engine performance and emissions remains speculative.

Experimental Workflow for Biofuel Evaluation

Figure 2: A general workflow for the evaluation of a biofuel candidate.

Conclusion and Future Outlook

2-Methyl-1,3-dioxolane presents an intriguing case as a potential biofuel candidate due to its renewable synthesis pathways from biomass-derived feedstocks. Its physicochemical properties are well-documented, and established methods for its synthesis and purification exist. However, a critical knowledge gap remains concerning its performance as a fuel. The lack of an experimentally determined cetane number and the absence of engine performance and emissions data are significant hurdles to its practical consideration.

Future research should prioritize the following:

-

Experimental determination of the cetane number of pure 2-methyl-1,3-dioxolane.

-

Comprehensive engine testing of various blends of 2-methyl-1,3-dioxolane with diesel and biodiesel to evaluate its impact on performance and emissions (NOx, PM, CO, hydrocarbons).

-

Optimization of synthesis processes to improve yields and reduce energy consumption, particularly focusing on green chemistry principles.

-

Techno-economic analysis to assess the commercial viability of producing 2-methyl-1,3-dioxolane as a biofuel.

Addressing these research questions will be crucial in determining whether 2-methyl-1,3-dioxolane can transition from a promising candidate to a tangible component of a sustainable energy future.

References

- 1. img.antpedia.com [img.antpedia.com]

- 2. store.astm.org [store.astm.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. 2-Methyl-1,3-dioxolane 97 497-26-7 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. brainly.com [brainly.com]

- 8. Ether - Wikipedia [en.wikipedia.org]

- 9. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]

- 10. kaycantest.com [kaycantest.com]

- 11. Cetane Index Calculator – what it all means? - LEARN OIL ANALYSIS [learnoilanalysis.com]

Isomers of 2-Methyl-4-phenyl-1,3-dioxolane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-phenyl-1,3-dioxolane, a heterocyclic organic compound, exists as four distinct stereoisomers due to the presence of two chiral centers at positions 2 and 4 of the dioxolane ring. These isomers, comprising two pairs of enantiomers (cis and trans diastereomers), exhibit unique physicochemical properties and biological activities. This technical guide provides an in-depth overview of the synthesis, characterization, and known biological significance of these isomers, with a focus on their distinct sensory properties. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and fragrance development.

Stereochemistry and Isomeric Forms

The four stereoisomers of 2-methyl-4-phenyl-1,3-dioxolane are:

-

(2R,4S)-2-methyl-4-phenyl-1,3-dioxolane and (2S,4R)-2-methyl-4-phenyl-1,3-dioxolane (cis-isomers)

-

(2R,4R)-2-methyl-4-phenyl-1,3-dioxolane and (2S,4S)-2-methyl-4-phenyl-1,3-dioxolane (trans-isomers)

The cis and trans nomenclature refers to the relative positions of the methyl group at C2 and the phenyl group at C4 with respect to the plane of the dioxolane ring.

Physicochemical and Spectroscopic Data

While detailed experimental data for each individual enantiomer is not extensively available in the public domain, the following tables summarize the known quantitative data for the cis and trans diastereomeric pairs.

Table 1: Physical and Chromatographic Properties of 2-Methyl-4-phenyl-1,3-dioxolane Diastereomers

| Property | cis-(±)-2-Methyl-4-phenyl-1,3-dioxolane | trans-(±)-2-Methyl-4-phenyl-1,3-dioxolane | Reference |

| Boiling Point (4 mbar) | 89–90 °C | 91–92 °C | [1] |

| GC Retention Time (DBWAX 60N column) | 28.85 min | 29.2 min | [1] |

Table 2: ¹³C NMR Spectroscopic Data of 2-Methyl-4-phenyl-1,3-dioxolane Diastereomers (CDCl₃)

| Carbon Atom | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) | Reference |

| CH₃ | 19.86 | 20.35 | [1] |

| CH₂ (C5) | 71.93 | 72.72 | [1] |

| CH (C4) | 78.26 | 77.37 | [1] |

| CH (C2) | 102.28 | 102.56 | [1] |

| Aromatic CH | 126.19, 127.91, 128.4 | 125.81, 127.76, 128.48, 128.51 | [1] |

Table 3: Mass Spectrometry Data of 2-Methyl-4-phenyl-1,3-dioxolane Diastereomers

| Isomer | m/z (relative intensity, %) | Reference |

| trans-Isomer | 164 (M+, 15), 134 (38), 121 (33), 120 (70), 104 (52), 103 (41), 91 (46), 77 (24), 58 (100), 43 (46) | [1] |

Experimental Protocols

Stereoselective Synthesis of 2-Methyl-4-phenyl-1,3-dioxolane Isomers

The stereoselective synthesis of the isomers of 2-methyl-4-phenyl-1,3-dioxolane can be achieved by the acid-catalyzed acetalization of enantiomerically pure 1-phenyl-1,2-ethanediol with acetaldehyde or its equivalent. The chirality at the C4 position is determined by the starting diol, while the reaction conditions can influence the diastereomeric ratio (cis/trans).

Materials:

-

(R)-(-)-1-Phenyl-1,2-ethanediol or (S)-(+)-1-Phenyl-1,2-ethanediol

-

Acetaldehyde (or paraldehyde as a trimer of acetaldehyde)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of the selected enantiomer of 1-phenyl-1,2-ethanediol (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid.

-

Add acetaldehyde (1.2 eq).

-

Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The resulting product will be a mixture of cis and trans diastereomers.

Separation of Diastereomers by Flash Chromatography

The cis and trans diastereomers can be separated by flash column chromatography on silica gel.

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

-

Dissolve the crude mixture of diastereomers in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with an appropriate solvent system. A reported system is a mixture of benzene and ethyl acetate (95:5)[1]. The polarity of the solvent system may need to be optimized based on the specific silica gel and column dimensions.

-

Collect fractions and analyze them by TLC or GC to identify the separated diastereomers.

-

Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

Biological Activity and Sensory Properties

The primary reported biological significance of the isomers of 2-methyl-4-phenyl-1,3-dioxolane lies in their distinct sensory properties, particularly their odor characteristics. It has been found that the cis-isomers are sensorially more valuable than the trans-isomers[1].

Table 4: Sensory Properties of 2-Methyl-4-phenyl-1,3-dioxolane Isomers

| Isomer | Odor Description | Reference |

| cis-(±)-2-Methyl-4-phenyl-1,3-dioxolane | Described as having a more desirable fragrance profile. | [1] |

| trans-(±)-2-Methyl-4-phenyl-1,3-dioxolane | Reported to have weak, slightly animalic odor with chocolate-like notes. | [1] |

| (2R,4S)-cis-isomer | Strong, clear, indole, rose-jasmine; considered the strongest and best-smelling enantiomer. | [2] |

| (2S,4R)-cis-isomer | Styrene, indole, skatole, hyacinths. | [2] |

| (2S,4S)-trans-isomer | Floral, woody, diphenyl ether, rose, animal, chocolate note. | [2] |

| (2R,4R)-trans-isomer | Floral, lilac, woody, orange liquid, chocolate note. | [2] |

While specific studies on the pharmacological activities of these particular isomers are limited, the broader class of 1,3-dioxolanes has been investigated for various biological activities, including antibacterial and antifungal properties[3][4]. This suggests that the isomers of 2-methyl-4-phenyl-1,3-dioxolane could be of interest for further investigation in drug discovery.

Visualizations

Experimental Workflow: Synthesis and Separation

Caption: Synthetic and separation workflow for the isomers of 2-methyl-4-phenyl-1,3-dioxolane.

Logical Relationship: Chirality and Sensory Perception

Caption: Relationship between stereoisomerism and odor characteristics.

References

- 1. US7176176B2 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents [patents.google.com]

- 2. The 2-Methyl-4-phenyl-[1,3]dioxolanes [leffingwell.com]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of 2-Methyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of 2-methyl-1,3-dioxolane, a heterocyclic acetal with known interactions with the cholinergic system. This document summarizes the available data on its mechanism of action, toxicological profile, and the pharmacological activities of its derivatives, presenting quantitative data in structured tables and detailing relevant experimental methodologies.

Core Pharmacological Properties

2-Methyl-1,3-dioxolane is classified as a parasympathomimetic agent, suggesting it mimics the effects of the parasympathetic nervous system.[1] This activity is primarily attributed to its interaction with muscarinic acetylcholine receptors.[1][2] While direct and extensive pharmacological data on 2-methyl-1,3-dioxolane itself is limited, studies on its derivatives provide significant insights into its potential as a muscarinic receptor ligand.

Muscarinic Receptor Subtype Affinity of Dioxolane Derivatives

Research into derivatives of 2-methyl-1,3-dioxolane, such as 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and other N-substituted dioxolanes, has revealed specific binding affinities for the five human muscarinic receptor subtypes (M1-M5). The following table summarizes the binding affinities (expressed as pKi and Kd values) of these derivatives, which serve as important indicators of the potential activity of the 2-methyl-1,3-dioxolane scaffold.

| Compound | Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Kd, nM) | Reference |

| (2S, 4'R, 2'S)-1,1-dimethyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidinium iodide | hm1 | 6.85 | - | [3] |

| hm2 | 7.51 | - | [3] | |

| hm3 | 7.10 | - | [3] | |

| hm4 | 6.90 | - | [3] | |

| hm5 | 6.64 | - | [3] | |

| N-[4-(1'-(diphenylacetoxymethyl))-2-dioxolanyl] diethyl amine | M2 | - | ~30-70 | [1] |

| M3 | - | ~30-70 | [1] | |

| M4 | - | ~30-70 | [1] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Kd is the dissociation constant. A lower Kd value indicates a higher binding affinity.

Functional Activity of Dioxolane Derivatives

Functional studies on derivatives of 2-methyl-1,3-dioxolane indicate that they act as partial agonists at muscarinic receptors, with a degree of selectivity for the M2 subtype.[3] This suggests that the 2-methyl-1,3-dioxolane moiety can be a key component in designing functionally selective muscarinic ligands.

Toxicological Profile

The toxicological data for 2-methyl-1,3-dioxolane is summarized below.

| Parameter | Species | Route of Administration | Value | Effects Observed | Reference |

| LD50 | Rat | Oral | 2900 mg/kg | Behavioral: Excitement | [4] |

| Behavioral: Muscle weakness, Respiration: Dyspnea | [4] |

The International Agency for Research on Cancer (IARC) has not classified 2-methyl-1,3-dioxolane as a probable, possible, or confirmed human carcinogen.[4]

Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses. The two primary signaling pathways activated by muscarinic agonists are the Gq/11 pathway and the Gi/o pathway.

Caption: Gq/11 Signaling Pathway for M1, M3, and M5 Muscarinic Receptors.

Caption: Gi/o Signaling Pathway for M2 and M4 Muscarinic Receptors.

Experimental Protocols

The following is a representative experimental protocol for determining the binding affinity of a test compound, such as a 2-methyl-1,3-dioxolane derivative, to muscarinic receptors using a radioligand binding assay. This protocol is based on methodologies cited in the literature for similar compounds.[5][6]

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the inhibition constant (Ki) of a test compound for a specific human muscarinic receptor subtype (hM1-hM5) expressed in a stable cell line.

Materials:

-

CHO (Chinese Hamster Ovary) cells stably expressing the human muscarinic receptor subtype of interest.

-

Cell culture medium and reagents.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS).

-

Non-specific binding control: Atropine (1 µM).

-

Test compound (e.g., a 2-methyl-1,3-dioxolane derivative) at various concentrations.

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Workflow Diagram:

Caption: Workflow for a Radioligand Binding Assay.

Procedure:

-

Membrane Preparation:

-

Harvest cultured CHO cells.

-

Homogenize the cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of the membrane preparation.

-

Add a constant concentration of [³H]NMS.

-

Add increasing concentrations of the test compound.

-

For the determination of non-specific binding, add 1 µM atropine instead of the test compound.

-

For the determination of total binding, add buffer instead of the test compound or atropine.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

2-Methyl-1,3-dioxolane represents a core scaffold with demonstrated potential for interacting with the muscarinic acetylcholine receptor system. While detailed pharmacological data for the parent compound is not extensively available, research on its derivatives highlights its promise in the development of selective muscarinic receptor ligands. The provided data and protocols offer a foundational understanding for further research and development in this area. Future studies should aim to characterize the complete pharmacokinetic and pharmacodynamic profile of 2-methyl-1,3-dioxolane to fully elucidate its therapeutic potential.

References

- 1. Design, synthesis and binding at cloned muscarinic receptors of N-[5-(1'-substituted-acetoxymethyl)-3-oxadiazolyl] and N-[4-(1'-substituted-acetoxymethyl)-2-dioxolanyl] dialkyl amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Ethyl-2-methyl-1,3-dioxolane | C6H12O2 | CID 61067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet [chemicalbook.com]

- 5. Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Biological Activity of 2-Methyl-1,3-Dioxolane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dioxolane scaffold, a five-membered heterocyclic ring containing two oxygen atoms, is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities. The incorporation of a methyl group at the 2-position of the 1,3-dioxolane ring, along with other substitutions, gives rise to a diverse class of compounds with promising pharmacological properties. These derivatives have been extensively investigated for their potential as therapeutic agents, demonstrating activities that span from antimicrobial and antiviral to anticancer and modulators of multidrug resistance.

This technical guide provides a comprehensive overview of the biological activities of 2-methyl-1,3-dioxolane derivatives. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is curated from peer-reviewed scientific literature to facilitate a deeper understanding of the structure-activity relationships and the therapeutic potential of this versatile class of compounds.

Biological Activities of 2-Methyl-1,3-Dioxolane Derivatives

2-Methyl-1,3-dioxolane derivatives have been shown to exhibit a wide array of biological activities. The nature and position of substituents on the dioxolane ring play a crucial role in determining the specific activity and potency of these compounds. The primary areas where these derivatives have shown significant promise are in antimicrobial, antiviral, and anticancer applications, as well as in overcoming multidrug resistance in cancer cells.

Antimicrobial Activity

A significant body of research has focused on the antibacterial and antifungal properties of 2-methyl-1,3-dioxolane derivatives. These compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Data Presentation: Antibacterial and Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of 2-substituted-1,3-dioxolane derivatives against various microbial strains. The compounds are noted for their activity against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Pseudomonas aeruginosa, and the fungus Candida albicans.[1][2][3]

| Compound ID | Substituent at C2 | S. aureus (ATCC 29213) MIC (µg/mL) | S. epidermidis (ATCC 12228) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 10231) MIC (µg/mL) |

| 1 | 2-hydroxyphenyl | >5000 | >5000 | >5000 | >5000 | >5000 |

| 2 | 2-hydroxyphenyl | 1250 | 625 | 1250 | >5000 | 156 |

| 3 | 2-hydroxyphenyl | 1250 | >5000 | 1250 | >5000 | 156 |

| 4 | 2-hydroxyphenyl | 625 | 312.5 | 625 | 1250 | 156 |

| 5 | 2-hydroxyphenyl | 1250 | 625 | 1250 | >5000 | 156 |

| 6 | 2-hydroxyphenyl | 1250 | 625 | 1250 | 1250 | 156 |

| 7 | 2-hydroxyphenyl | >5000 | >5000 | >5000 | >5000 | 156 |

| 8 | 2-hydroxyphenyl | 1250 | 625 | 1250 | 1250 | 156 |

Note: The specific substitutions on the dioxolane ring at positions 4 and 5 vary for each numbered compound as described in the source literature.[1][2][3]

Antiviral Activity

Certain 2-methyl-1,3-dioxolane nucleoside analogues have been synthesized and evaluated for their antiviral properties. A notable example is their activity against the Epstein-Barr virus (EBV), a human herpesvirus.

Data Presentation: Anti-Epstein-Barr Virus (EBV) Activity

The table below presents the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a 7-deazapurine-d-dioxolane nucleoside analogue against EBV. The selectivity index (SI), a ratio of CC50 to EC50, is also provided as a measure of the compound's therapeutic window.

| Compound ID | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 15 | EBV | 0.17 | >50 | >294 |

Modulation of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Some 2,2-diphenyl-1,3-dioxolane derivatives have been identified as effective modulators of MDR, enhancing the efficacy of conventional anticancer drugs. The activity of these modulators is typically assessed by their ability to reverse resistance in cancer cell lines, often quantified by an IC50 value in a cytotoxicity assay.

Data Presentation: Multidrug Resistance Modulatory Activity

The following data pertains to a 2,2-diphenyl-1,3-dioxolane derivative investigated for its ability to reverse MDR in human Caco-2 colorectal adenocarcinoma cells.

| Compound Type | Activity Metric | Cell Line | Value |

| 2,2-diphenyl-1,3-dioxolane derivative | IC50 (MDR modulation) | Caco-2 | 11.2 µM |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of biological activity data. This section provides methodologies for the key experiments cited in this guide.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth and solvent only)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Compound Dilutions: Serially dilute the test compounds in the appropriate broth in the wells of a 96-well plate to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.

-

Inoculation: Add the standardized inoculum to each well containing the test compound dilutions, as well as to the positive and negative control wells.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

MTT Assay for Cytotoxicity and Multidrug Resistance Modulation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well cell culture plates

-

Human cancer cell line (e.g., Caco-2 for MDR studies)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds and chemotherapeutic agent (e.g., doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: For cytotoxicity, treat the cells with various concentrations of the test compound. For MDR modulation, co-treat the cells with a fixed concentration of a chemotherapeutic agent and varying concentrations of the test compound. Include appropriate controls (cells alone, cells with solvent, cells with chemotherapeutic agent alone).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.

Anti-Epstein-Barr Virus (EBV) DNA Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of EBV DNA in a host cell line.

Materials:

-

P3HR-1 cell line (an EBV-producing human Burkitt lymphoma cell line)[4]

-

Complete RPMI-1640 medium with 10% FBS

-

12-O-tetradecanoylphorbol-13-acetate (TPA) to induce the EBV lytic cycle[4]

-

Test compounds

-

Positive control antiviral drug (e.g., Ganciclovir)

-

DNA extraction kit

-

Quantitative real-time PCR (qPCR) machine and reagents for EBV DNA quantification

Procedure:

-

Cell Culture and Induction: Culture P3HR-1 cells and induce the EBV lytic cycle by treating with TPA (e.g., 35 ng/mL) for a specified period (e.g., 5 days).[4]

-

Compound Treatment: Treat the induced cells with various concentrations of the test compounds and the positive control.

-

Incubation: Incubate the treated cells for a period that allows for viral replication (e.g., 48 hours).

-

DNA Extraction: Isolate total DNA from the cells.

-

qPCR Analysis: Quantify the amount of EBV DNA in each sample using qPCR with primers and probes specific for a conserved region of the EBV genome.

-

Data Analysis: The EC50 is calculated as the compound concentration that reduces the amount of EBV DNA by 50% compared to the untreated control.

Visualizations

Diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Quantification of Epstein-Barr Virus from the P3HR1 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Methyl-1,3-dioxolane-2-ethanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-methyl-1,3-dioxolane-2-ethanol, a valuable bifunctional molecule and a key synthetic intermediate. Its structure, which includes both a protected ketone and a primary alcohol, makes it a versatile building block, notably as a methyl vinyl ketone equivalent in various organic transformations.[1] This compound and its derivatives are of interest in medicinal chemistry, for instance, in the development of modulators for multidrug resistance in cancer.

Introduction

2-Methyl-1,3-dioxolane-2-ethanol is a stable and versatile intermediate used in a variety of chemical syntheses. The protection of the ketone functionality as a dioxolane allows for selective reactions at the primary alcohol. This document outlines two high-yield synthetic methods for its preparation. The primary detailed protocol describes an efficient, acid-catalyzed ketalization of 4-hydroxy-2-butanone. An alternative, higher-yield method involving the reduction of an ester is also presented.

Synthesis Methods

Two principal methods for the synthesis of 2-methyl-1,3-dioxolane-2-ethanol are highlighted below. Quantitative data for these reactions are summarized in Table 1.

Method 1: Acid-Catalyzed Ketalization of 4-Hydroxy-2-butanone

This procedure involves the direct reaction of 4-hydroxy-2-butanone with ethylene glycol in the presence of a weak acid catalyst and a dehydrating agent. This method is notable for its high isolated yield and straightforward work-up.[1][2]

Method 2: Reduction of Ethyl 3,3-ethylenedioxybutanoate

This alternative route utilizes the reduction of the corresponding ethyl ester, ethyl 3,3-ethylenedioxybutanoate, with a powerful reducing agent, lithium aluminum hydride (LiAlH₄), in an ethereal solvent. This method boasts a near-quantitative yield.[1]

Data Presentation

Table 1: Comparison of Synthesis Methods for 2-Methyl-1,3-dioxolane-2-ethanol

| Parameter | Method 1: Ketalization | Method 2: Reduction |

| Starting Material | 4-Hydroxy-2-butanone, Ethylene Glycol | Ethyl 3,3-ethylenedioxybutanoate |

| Reagents/Catalyst | d-Tartaric Acid, Anhydrous MgSO₄ | Lithium Aluminium Hydride |

| Solvent | Ethyl Acetate | Diethyl Ether |

| Reported Yield | 90%[1][2] | 97%[1] |

| Key Advantages | Readily available starting materials, mild conditions | Very high yield |

| Considerations | Requires removal of water | Use of a highly reactive and hazardous reducing agent |

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1,3-dioxolane-2-ethanol via Ketalization

This protocol is adapted from a reported efficient preparation method.[2]

Materials:

-

4-Hydroxy-2-butanone

-

Anhydrous Ethylene Glycol

-

d-Tartaric Acid

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dry Ethyl Acetate

-

500 mL Round-bottomed flask

-

Dean-Stark apparatus and condenser

-

Nitrogen gas source

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a 500 mL round-bottomed flask, add 4-hydroxy-2-butanone (10.2 g, 116 mmol), d-tartaric acid (90 mg, 0.6 mmol), and anhydrous MgSO₄ (4.0 g, 33 mmol) in dry ethyl acetate (150 mL).

-

Over a period of 10 minutes, add anhydrous ethylene glycol (12.4 g, 200 mmol) to the flask.

-

Equip the flask with a Dean-Stark adapter and a condenser, and introduce a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and continue for a period sufficient to ensure the complete consumption of the starting material (monitoring by TLC or GC is recommended). Water will be collected in the Dean-Stark trap.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the MgSO₄ and catalyst.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The product is often of high purity and may not require further purification. If necessary, distillation under reduced pressure can be performed.

Protocol 2: Synthesis of 2-Methyl-1,3-dioxolane-2-ethanol via Reduction (General Outline)

This is a general outline based on the reported transformation.[1] Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care by experienced personnel in a fume hood and under an inert atmosphere.

Materials:

-

Ethyl 3,3-ethylenedioxybutanoate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether

-

Apparatus for reactions under inert atmosphere

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Dissolve ethyl 3,3-ethylenedioxybutanoate in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath.

-

Filter the resulting solid and wash it thoroughly with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Characterization Data

Expected Spectroscopic Data:

-

¹H NMR: Protons on the dioxolane ring are expected to appear as a multiplet around 3.9-4.0 ppm. The methylene protons adjacent to the alcohol will likely be a triplet around 3.7 ppm, and the methylene protons adjacent to the dioxolane ring will be a triplet around 1.9 ppm. The methyl group protons should appear as a singlet around 1.3 ppm. The alcohol proton will be a broad singlet, the position of which is concentration-dependent.

-

¹³C NMR: The quaternary carbon of the dioxolane ring is expected around 109 ppm. The carbons of the dioxolane methylene groups should appear around 64 ppm. The carbon bearing the hydroxyl group is expected around 59 ppm, and the other methylene carbon around 38 ppm. The methyl carbon signal should be around 24 ppm.

-

IR Spectroscopy: A broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol. C-O stretching bands will be present in the 1200-1000 cm⁻¹ region.

Visualizations

Reaction Scheme

References

Application Notes and Protocols for 2-Methyl-1,3-dioxolane as a Solvent

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-methyl-1,3-dioxolane as a solvent in a laboratory setting. It includes a summary of its physical and chemical properties, safety and handling guidelines, and a detailed experimental protocol for a relevant organic synthesis application.

Introduction